molecular formula C9H16N2O3 B2386138 Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate CAS No. 1493675-45-8

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B2386138
CAS No.: 1493675-45-8
M. Wt: 200.238
InChI Key: GKORODLLOVZZJH-ZETCQYMHSA-N
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Description

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a privileged scaffold in pharmaceutical chemistry due to its presence in many bioactive molecules

Mechanism of Action

Target of Action

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a derivative of proline, a natural amino acid . Proline and its derivatives are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . Therefore, the primary targets of this compound are likely to be the same biochemical reactions that proline and its derivatives catalyze.

Mode of Action

The compound interacts with its targets by acting as an organocatalyst. The pyrrolidine–NH in proline and its derivatives is crucial for the activation of aldehydes or ketones . This suggests that this compound may interact with its targets in a similar manner, activating them for subsequent chemical reactions.

Biochemical Pathways

The compound affects several biochemical pathways, including the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes . These reactions are crucial for various biological processes, including the synthesis of amino acids and other biomolecules.

Result of Action

The result of the compound’s action is the catalysis of various asymmetric reactions. This can lead to the production of a variety of chiral compounds, which are crucial in many biological processes. For example, the compound can catalyze the conversion of epoxy compounds into high-value chiral cyclic carbonates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be enhanced when it is encapsulated into a porous material, such as metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials provide a crystalline structure, rational designable and tunable framework that can enhance the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with dimethylcarbamoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and scalability of the process. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Industry: The compound can be used in the production of polymers and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

    N-Methylpyrrolidine-2-carboxylate: A structurally similar compound with different substituents.

    Dimethylcarbamoyl derivatives: Other compounds with the dimethylcarbamoyl group attached to different scaffolds.

Uniqueness

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the dimethylcarbamoyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

1. Chemical Structure and Properties

This compound features a pyrrolidine ring with a dimethylcarbamoyl functional group and an ester functionality. This chiral compound's structure allows it to interact selectively with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. The chiral nature enhances its binding affinity to active sites, leading to modulation of biochemical pathways. For instance, its interaction with the Keap1-Nrf2 pathway has been investigated, revealing potential implications in oxidative stress response and cancer therapy .

3.1 Anticancer Activity

Research has highlighted the anticancer potential of this compound through its effects on cell viability in various cancer models. In vitro studies indicate that the compound can significantly reduce the viability of cancer cells, such as A549 lung cancer cells, by inducing apoptosis and affecting cell cycle progression .

Table 1: Anticancer Activity Summary

StudyCell LineIC50 (µM)Mechanism
A54921.2Induces apoptosis
VariousVariesCell cycle arrest

3.2 Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It acts as an inhibitor of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues. The inhibition profile suggests potential therapeutic applications in treating conditions like glaucoma and edema .

4. Case Studies

Case Study 1: Anticancer Efficacy in A549 Cells

In a study investigating the effects of this compound on A549 cells, researchers observed a dose-dependent decrease in cell viability. The compound was administered at varying concentrations, demonstrating significant cytotoxicity at higher doses.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the compound's ability to inhibit carbonic anhydrase activity in vitro. Results indicated that it effectively decreased enzyme activity, suggesting its potential use as a therapeutic agent targeting this enzyme for various medical conditions.

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and enzyme inhibition studies. Its unique structural properties facilitate specific interactions with biological targets, paving the way for further research into its therapeutic applications.

Properties

IUPAC Name

methyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKORODLLOVZZJH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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